molecular formula C19H19NO3 B094066 1,2-Dihydronoracronycine CAS No. 17014-70-9

1,2-Dihydronoracronycine

Cat. No. B094066
CAS RN: 17014-70-9
M. Wt: 309.4 g/mol
InChI Key: WSQFRVYIGHDUQT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2-Dihydronoracronycine has been described in a study titled "New Synthetic Routes to Acronycine, Noracronycine, and Their Analogues" . The study reported new synthetic routes for acronycine, noracronycine, and their derivatives with prenyl and geranyl groups .

Scientific Research Applications

  • Chemistry: Mechanistic Studies and Synthesis

    • The study of the rearrangement of dihydronoracronycine to dihydroisonoracronycine provided insights into its reaction mechanism, revealing an intermolecular reaction process. Deuterium-labeling studies were crucial in understanding this mechanism (Funayama & Cordell, 1985).
    • Another chemical study involved the formation of dimers of noracronycine, using dihydronoracronycine, which helped understand acid-mediated coupling reactions in this context (Funayama & Cordell, 1985).
  • Cytotoxic and Antitumor Activity

    • Research into 1,2-dihydroxy-1,2-dihydroacronycine and its esters, including dihydronoracronycine derivatives, revealed significant cytotoxic and antitumor activities. These derivatives were more potent than acronycine itself against certain cancer cells and showed marked activity against murine leukemia and colon adenocarcinoma (Elomri et al., 1996).
    • Another study on benzo[b]pyrano[3, 2-h]acridin-7-one analogues of acronycine, which includes structures related to dihydronoracronycine, highlighted their significant cytotoxicity against leukemia cells and marked activity against leukemia and colon adenocarcinoma in mice (Costes et al., 2000).
  • Development of Novel Antitumor Drugs

    • The role of rutaceous alkaloids, including acronycine and its derivatives like dihydronoracronycine, was emphasized in the development of anticancer agents. These compounds interact with DNA and systems involved in its repair and replication, offering a pathway for novel antitumor drug development (Tillequin, 2007).
  • Synthesis of Related Compounds

    • Research on the synthesis of 1,2-dihydronaphthalenes, which are structurally related to dihydronoracronycine, explored their potential in medicinal and synthetic chemistry (Perveen et al., 2017).

properties

IUPAC Name

6-hydroxy-3,3,12-trimethyl-1,2-dihydropyrano[2,3-c]acridin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c1-19(2)9-8-12-15(23-19)10-14(21)16-17(12)20(3)13-7-5-4-6-11(13)18(16)22/h4-7,10,21H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSQFRVYIGHDUQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C(O1)C=C(C3=C2N(C4=CC=CC=C4C3=O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70168808
Record name 1,2-Dihydronoracronycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70168808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dihydronoracronycine

CAS RN

17014-70-9
Record name 1,2-Dihydronoracronycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017014709
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Dihydronoracronycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70168808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
8
Citations
F Tillequin, S Michel, AL Skaltsounis - 1998 - books.google.com
Acronycine (3, 12-dihydro-6-methoxy-3, 3, 12-trimethyl-7H-pyrano (2, 3-c] acridin-7-one)(1) is a natural alkaloid which was first isolated in 1948 by the group of Hughes and Lahey [1] …
Number of citations: 39 books.google.com
MF Grundon - Natural Product Reports, 1988 - pubs.rsc.org
Sixteen new quinoline and quinolinone alkaloids have been reported during the period of coverage of this review and are included, with known alkaloids that have been obtained from …
Number of citations: 30 pubs.rsc.org
GS Hari, YR Lee, X Wang, WS Lyoo… - Bulletin of the Korean …, 2010 - koreascience.kr
† School of Chemical Engineering & Food Science, Xiangfan University, Hubei 441053, China‡ School of Textiles, Yeungnam University, Gyeongsan 712-749, Korea § Analysis …
Number of citations: 16 koreascience.kr
S Funayama, RP Borris, GA Cordell - Journal of natural products, 1983 - ACS Publications
Complete and unambiguous 13C-nmr assignments have been made for ac-ronycine (1) through examination of both fully coupled and INEPT spectra. By analogy, chemi-cal shift …
Number of citations: 24 pubs.acs.org
PW Groundwater, MA Munawar - Advances in heterocyclic …, 1997 - ncbi.nlm.nih.gov
Heterocycle-Fused Acridines - PMC Back to Top Skip to main content NIH NLM Logo Access keys NCBI Homepage MyNCBI Homepage Main Content Main Navigation Search PMC Full…
Number of citations: 31 www.ncbi.nlm.nih.gov
S Mitaku, AL Skaltsounis, F Tillequin, M Koch - Planta medica, 1988 - thieme-connect.com
The synthesis of the potential acronycine prodrugs, 1-hydroxy-1, 2-dihydroacronycine (2) and 2-hydroxy-1, 2-dihydroacronycine (3) are described using the natural alkaloid acronycine (…
Number of citations: 15 www.thieme-connect.com
H CAEXRGOLINE - Josti MARIA BARBOSA-FILHO (l), Laboratorio de … - ds.amu.edu.et
A. Simple Acridones B. C-Prenylacridones C. Furanoacridones D. Pyranoacridones E. Dimeric Acridone Alkaloids and Related Compounds Biological Properties of Natural Acridone …
Number of citations: 2 ds.amu.edu.et
AL Skaltsounis, S Mitaku, F Tillequin - 2000 - Elsevier
A. Simple Acridones B. C-Prenylacridones C. Furanoacridones D. Pyranoacridones E. Dimeric Acridone Alkaloids and Related Compounds Biological Properties of Natural Acridone …
Number of citations: 19 www.sciencedirect.com

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